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Compound of Interest

Compound Name:
2-(2-Aminoethyl)-6-bromophenol

hydrobromide

CAS No.: 1795187-83-5

Cat. No.: B1379517

Get Quote

Executive Summary
2-(2-Aminoethyl)-6-bromophenol hydrobromide is a specialized, bifunctional aromatic

building block characterized by a 1,2,3-trisubstitution pattern on the benzene ring. As a

brominated derivative of ortho-tyramine (2-hydroxyphenethylamine), it serves as a critical

"ortho-functionalized" scaffold in organic synthesis.

Unlike its more common isomer, 2-bromo-4-(2-aminoethyl)phenol (a derivative of biological

tyramine), this compound places the aminoethyl chain ortho to the phenolic hydroxyl group.

This specific geometry makes it an ideal precursor for the synthesis of fused heterocyclic

systems, particularly dihydrobenzofurans and indoles, via intramolecular cyclization strategies.

It is increasingly utilized in the development of serotonin (

) receptor ligands and as a tethering agent in proteolysis-targeting chimera (PROTAC) linker
design.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1379517#bc-rfq
https://www.benchchem.com/product/b1379517/docs?utm_src=pdf-body#technical-profile-2-2-aminoethyl-6-bromophenol-hydrobromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379517?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Physicochemical Properties[1]
[2][3]
Datasheet

Property Specification

IUPAC Name 2-(2-Aminoethyl)-6-bromophenol hydrobromide

Common Name
6-Bromo-ortho-tyramine HBr; 3-Bromo-2-

hydroxy-phenethylamine HBr

CAS Number 1795187-83-5 (Verify with supplier; rare entity)

Molecular Formula

Molecular Weight 216.08 (Free base) / 296.99 (HBr salt)

Appearance Off-white to pale beige crystalline solid

Solubility
Soluble in Water, DMSO, Methanol; Sparingly

soluble in DCM

pKa (Calc.) Phenol: ~8.5

Structural Analysis
The molecule features three distinct reactive handles:

Phenolic Hydroxyl (

): Activates the ring and serves as a nucleophile for cyclization.

Aminoethyl Chain (

): A primary amine suitable for amide coupling or reductive amination.

Bromide (

): A halogen handle positioned ortho to the phenol, enabling Suzuki-Miyaura or Buchwald-
Hartwig cross-coupling reactions.
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Synthetic Utility & Mechanism[1][8][9]
Core Synthesis Pathway
The most reliable synthetic route avoids direct bromination of 2-(2-aminoethyl)phenol, which

often leads to over-bromination or regioisomeric mixtures (para-substitution). Instead, a de

novo construction from 3-bromo-2-hydroxybenzaldehyde is preferred to guarantee the 2,6-

substitution pattern.

Mechanism: The Henry Reaction & Reduction[1]
Condensation: 3-Bromo-2-hydroxybenzaldehyde reacts with nitromethane (Henry reaction)

to form the nitrostyrene.

Reduction: The nitroalkene is reduced (typically via

or catalytic hydrogenation) to the phenethylamine.

Salt Formation: Stabilization as the hydrobromide salt prevents oxidation of the phenol and

carbamylation of the amine.

3-Bromo-2-hydroxybenzaldehyde
(Starting Material)

Nitrostyrene Intermediate
(Henry Reaction)

CH3NO2, NH4OAc
Reflux 2-(2-Aminoethyl)-6-bromophenol

(Target Scaffold)

LiAlH4, THF
then HBr/AcOH

Click to download full resolution via product page

Figure 1: Step-wise synthesis ensuring regiospecificity of the bromine and aminoethyl groups.

Application: Heterocyclic Cyclization
The primary utility of this compound lies in its ability to undergo intramolecular cyclization.

Benzofuran Synthesis: Under Pd-catalyzed conditions or oxidative coupling, the phenolic

oxygen can attack the aminoethyl side chain (or a functionalized derivative) to form 7-bromo-

2,3-dihydrobenzofuran derivatives.

Pictet-Spengler Reaction: Condensation with aldehydes yields 5-bromo-1,2,3,4-

tetrahydroisoquinolines, a privileged scaffold in CNS drug discovery.
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Experimental Protocols
Protocol A: Synthesis from 3-Bromo-2-
hydroxybenzaldehyde
Note: This protocol ensures high regiochemical purity.

Reagents:

3-Bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol)

Nitromethane (30 mL)

Ammonium Acetate (3.8 g)

Lithium Aluminum Hydride (

) (1M in THF)

Step-by-Step Workflow:

Henry Condensation:

Dissolve aldehyde in nitromethane (30 mL). Add ammonium acetate (3.8 g).

Reflux for 4 hours. Monitor TLC (30% EtOAc/Hexane) for disappearance of aldehyde.

Cool to RT. The nitrostyrene often precipitates as yellow needles. Filter and wash with cold

ethanol.

Yield checkpoint: Expect ~80-90% yellow solid.

Reduction:

Safety Alert:

is pyrophoric. Use anhydrous conditions under

.
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Suspend

(4.0 equiv) in dry THF at 0°C.

Add the nitrostyrene solution dropwise over 30 mins to control exotherm.

Reflux for 6 hours.

Quench: Cool to 0°C. Perform Fieser quench (

mL

,

mL 15% NaOH,

mL

).

Filter salts, dry filtrate over

, and concentrate.

Salt Formation (Hydrobromide):

Dissolve the crude oil in minimal ethanol.

Add 48% HBr (aq) or HBr in acetic acid dropwise until pH ~3.

Add diethyl ether to induce crystallization.

Filter the white precipitate: 2-(2-Aminoethyl)-6-bromophenol hydrobromide.

Protocol B: Quality Control (HPLC)
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Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-

C18, 4.6 x 150mm, 5µm)

Mobile Phase A Water + 0.1% TFA

Mobile Phase B Acetonitrile + 0.1% TFA

Gradient 5% B to 95% B over 20 mins

Flow Rate 1.0 mL/min

Detection UV @ 210 nm and 280 nm

Retention Time ~12.5 min (varies by system)

Critical Handling & Safety (E-E-A-T)
Stability Profile

Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation (browning)

upon exposure to air/light.

Mitigation: Store under Argon/Nitrogen at -20°C.

Hygroscopicity: The HBr salt is hygroscopic.

Mitigation: Handle in a desiccated glovebox or rapid weighing environment.

Hazard Identification
GHS Signal:WARNING

H-Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice. Phenolic compounds can be absorbed through skin; wear nitrile gloves and

long sleeves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1379517/docs#technical-profile-2-2-aminoethyl-6-
bromophenol-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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